Difamilast is a novel compound classified as a selective phosphodiesterase 4 inhibitor, specifically targeting the phosphodiesterase 4B subtype. It is primarily indicated for the treatment of atopic dermatitis and has shown promise in reducing inflammation associated with this condition. The chemical structure of difamilast is represented by the formula and its IUPAC name is N-({2-[4-(difluoromethoxy)-3-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-2-ethoxybenzamide .
Difamilast functions by inhibiting the activity of phosphodiesterase 4, which leads to increased levels of cyclic adenosine monophosphate within cells. This elevation in cyclic adenosine monophosphate subsequently suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins . The inhibition mechanism involves competitive binding to the enzyme's active site, effectively preventing the breakdown of cyclic adenosine monophosphate into adenosine monophosphate .
Difamilast exhibits significant anti-inflammatory properties, making it effective in treating atopic dermatitis. Clinical studies have demonstrated that difamilast can reduce skin inflammation and improve symptoms in patients without causing common adverse effects associated with other phosphodiesterase 4 inhibitors, such as nausea and diarrhea . The compound has been shown to selectively inhibit recombinant human phosphodiesterase 4B with an IC50 value of 0.0112 µM, indicating its potency against this specific isoform .
The synthesis of difamilast involves several steps starting from readily available chemical precursors. Key methods include:
These synthetic pathways have been optimized to ensure high yield and purity of the final product .
Difamilast is primarily used in dermatology for managing atopic dermatitis. Its unique mechanism allows it to effectively control inflammation while minimizing systemic side effects, making it suitable for long-term use in chronic conditions . Additionally, ongoing research explores its potential applications in other inflammatory diseases and conditions linked to phosphodiesterase 4 activity.
Studies have indicated that difamilast interacts with various biological pathways involved in inflammation. Notably, it modulates the Aryl Hydrocarbon Receptor-Nuclear Factor Erythroid 2-Related Factor 2 axis, which plays a critical role in cellular responses to oxidative stress and inflammation . Furthermore, interaction studies reveal that difamilast may enhance the expression of protective proteins like filaggrin and loricrin in keratinocytes, contributing to skin barrier function .
Difamilast shares structural and functional similarities with other phosphodiesterase 4 inhibitors but stands out due to its selectivity and reduced side effects. Here are some comparable compounds:
| Compound Name | Selectivity | IC50 (PDE4B) | Indication | Unique Feature |
|---|---|---|---|---|
| Roflumilast | Moderate | 0.1 µM | Chronic obstructive pulmonary disease | Associated with gastrointestinal side effects |
| Crisaborole | Low | 0.25 µM | Atopic dermatitis | First FDA-approved topical PDE4 inhibitor |
| CP-80633 | Moderate | 0.05 µM | Inflammatory diseases | Less selective than difamilast |
| Cipamfylline | Low | 0.15 µM | Asthma | Not commonly used due to side effects |
Difamilast's high selectivity for phosphodiesterase 4B and its favorable safety profile differentiate it from these compounds, making it a promising option for treating inflammatory conditions without significant gastrointestinal adverse effects .
Difamilast possesses the molecular formula C23H24F2N2O5 with a molecular weight of 446.44 grams per mole [1] [2] [4]. The compound exhibits an exact mass of 446.165328 atomic mass units, as determined through high-resolution mass spectrometry [2]. The molecular composition comprises 23 carbon atoms, 24 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 5 oxygen atoms [4] [5]. This specific atomic arrangement contributes to the compound's unique physicochemical properties and biological activity profile [6].
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C23H24F2N2O5 | [1] [2] [4] |
| Molecular Weight | 446.44 g/mol | [1] [6] [9] |
| Exact Mass | 446.165328 amu | [2] |
| Monoisotopic Mass | 446.165314 amu | [7] |
Difamilast contains several distinct functional groups that define its chemical behavior and biological activity [1] [2]. The molecule features a benzamide core structure with an ethoxy substituent on the benzene ring [2] [4]. A central oxazole heterocyclic ring connects to a substituted phenyl group through a methylene linker [1] [2]. The phenyl ring bears two significant substituents: a difluoromethoxy group and an isopropoxy group [2] [4].
The compound exhibits achiral stereochemistry with no defined stereocenters or E/Z centers, resulting in zero optical activity [5]. The molecular architecture includes multiple hydrogen bond acceptor sites (5 oxygen atoms) and donor capabilities through the amide nitrogen [6]. The presence of two fluorine atoms in the difluoromethoxy group contributes to enhanced metabolic stability and altered electronic properties [7] [32].
Key functional groups present in difamilast include:
The complete International Union of Pure and Applied Chemistry systematic name for difamilast is N-[[2-[4-(difluoromethoxy)-3-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide [1] [2] [4]. Alternative nomenclature variations include N-[[2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide [2] [7].
The compound is assigned Chemical Abstracts Service registry number 937782-05-3 [1] [4] [6]. The International Chemical Identifier key is VFBILHPIHUPBPZ-UHFFFAOYSA-N [1] [4] [5]. The Simplified Molecular Input Line Entry System notation reads: CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C [2] [5].
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 937782-05-3 |
| International Chemical Identifier Key | VFBILHPIHUPBPZ-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C |
| International Chemical Identifier | InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28) |
Difamilast exists as a white to off-white crystalline solid powder at standard temperature and pressure conditions [6] [9]. The compound exhibits a predicted density of 1.223 ± 0.06 grams per cubic centimeter [6] [7]. The material maintains its solid state at room temperature with recommended storage conditions at -20°C to preserve chemical integrity [6] [28]. The compound demonstrates crystalline structure characteristics typical of pharmaceutical solids, with defined melting behavior under controlled heating conditions [9].
Difamilast demonstrates good solubility in dimethyl sulfoxide at a concentration of 100 milligrams per milliliter (223.99 millimolar), typically requiring ultrasonic assistance for complete dissolution [6] [28]. The compound exhibits limited aqueous solubility, which is characteristic of its lipophilic benzamide structure [6]. The calculated logarithm of the partition coefficient (LogP) value is 4.73, indicating significant lipophilicity [7]. Storage recommendations specify protection from moisture, suggesting hygroscopic tendencies or hydrolytic instability [28].
| Solvent | Solubility | Conditions |
|---|---|---|
| Dimethyl Sulfoxide | 100 mg/mL (223.99 mM) | Ultrasonic assistance required |
| Water | Limited | Not specified |
| LogP | 4.73 | Calculated value |
Difamilast exhibits a shelf life of 1460 days (approximately 4 years) when stored under appropriate conditions [9]. The compound requires storage at -20°C to maintain chemical stability and prevent degradation [6] [28]. The predicted acid dissociation constant (pKa) value is 13.12 ± 0.46, indicating very weak acidic properties [6]. Stability considerations include protection from elevated temperatures, moisture, and light exposure [27] [28]. The crystalline form contributes to enhanced stability compared to amorphous preparations [29].
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of difamilast through analysis of hydrogen and carbon environments [11] [12]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various functional groups present in the molecule [35]. The ethoxy group attached to the benzamide ring exhibits typical chemical shifts around 1.3-1.4 parts per million for the methyl protons and 4.0-4.2 parts per million for the methylene protons [35]. The oxazole ring proton appears as a singlet in the aromatic region around 7.5-8.0 parts per million [20].
The difluoromethoxy group produces a characteristic triplet due to coupling with fluorine nuclei, appearing around 6.5-7.0 parts per million [32]. Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the difluoromethoxy signal [15] [32]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all 23 carbon environments, with carbonyl carbon appearing around 165-170 parts per million and aromatic carbons in the 110-160 parts per million region [12] [35].
Mass spectrometry analysis of difamilast confirms the molecular ion peak at mass-to-charge ratio 446.44, corresponding to the intact molecular weight [13] [16]. Electrospray ionization techniques generate stable molecular ions suitable for structural confirmation [13]. Fragmentation patterns provide insight into the molecular structure through characteristic losses of functional groups [16]. Common fragmentation pathways include loss of the ethoxy group (45 mass units), difluoromethoxy group (81 mass units), and isopropoxy group (59 mass units) [13] [16].
High-resolution mass spectrometry provides exact mass determination at 446.165328 atomic mass units, confirming the molecular formula C23H24F2N2O5 [2] [7]. Tandem mass spectrometry experiments reveal detailed fragmentation mechanisms useful for structural elucidation and impurity identification [13] [16]. The molecular ion stability under electrospray conditions indicates the robust nature of the difamilast structure [13].
Infrared spectroscopy reveals characteristic vibrational frequencies for the functional groups present in difamilast [14] [17]. The amide carbonyl group exhibits a strong absorption band around 1650-1680 wavenumbers, typical of benzamide compounds [22] [33]. The nitrogen-hydrogen stretching vibration appears as a medium intensity band around 3200-3400 wavenumbers [33] [34]. Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region [33].
The difluoromethoxy group contributes distinctive carbon-fluorine stretching vibrations around 1000-1300 wavenumbers [32] [33]. Ether linkages in the isopropoxy and ethoxy groups produce carbon-oxygen stretching bands around 1050-1150 wavenumbers [33]. The oxazole ring system exhibits characteristic vibrations including carbon-nitrogen and carbon-oxygen stretching modes [20] [33]. Fingerprint region analysis between 800-1500 wavenumbers provides unique spectral characteristics for compound identification [14] [17].
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Amide C=O stretch | 1650-1680 | Strong |
| N-H stretch | 3200-3400 | Medium |
| Aromatic C-H stretch | 3000-3100 | Medium |
| C-F stretch | 1000-1300 | Strong |
| C-O stretch (ether) | 1050-1150 | Medium |
The synthesis of difamilast represents a sophisticated multi-step approach that demonstrates advanced synthetic chemistry principles. The preparation follows a well-defined two-phase strategy that efficiently constructs the complex molecular framework containing oxazole, benzamide, and difluoromethoxy functionalities [1] [2].
The synthesis of difamilast commences with monobenzylated protocatechuic acid ethyl ester (compound 15.1) as the key starting material [1] [2]. This carefully selected precursor provides the essential aromatic framework with appropriately positioned hydroxyl groups that enable subsequent difluoromethoxy installation. Protocatechuic acid ethyl ester derivatives serve as valuable synthetic intermediates due to their inherent stability and the presence of both electron-rich aromatic systems and ester functionality that facilitates downstream transformations [3] [4].
The choice of the monobenzylated form is strategically important, as it provides selective protection of one hydroxyl group while maintaining the reactivity of the remaining phenolic position. This differential protection strategy allows for controlled functionalization and prevents unwanted side reactions during the complex synthetic sequence. Additional key precursors include sodium chlorodifluoroacetate (15.4) for difluoromethoxy installation, 1-acetoxy-3-chloroacetone (15.7) for oxazole ring formation, and 2-ethoxybenzoic acid (15.12) for the final amide coupling reaction [1] [2].
The synthetic pathway is divided into two major phases, each containing critical transformations that require precise control of reaction conditions and careful optimization.
Phase 1: Oxazole Methanol Intermediate Formation
The first phase begins with the conversion of phenol 15.1 to the corresponding isopropyl ether under basic conditions at elevated temperature [1]. This alkylation reaction employs standard Williamson ether synthesis conditions but requires careful temperature control to prevent decomposition of the sensitive aromatic system.
Palladium-catalyzed debenzylation represents a critical step in the synthetic sequence [1] [5]. The process utilizes heterogeneous palladium on carbon under hydrogenation conditions to selectively remove the benzyl protecting group while preserving the newly installed isopropyl ether. This transformation requires careful control of hydrogen pressure, temperature, and reaction time to achieve complete conversion without over-reduction of the aromatic system [5] [6].
The difluoromethylation reaction constitutes one of the most challenging transformations in the sequence [1]. The process employs sodium chlorodifluoroacetate in the presence of potassium carbonate at elevated temperature. This reaction presumably proceeds through a difluorocarbene mechanism, where the chlorodifluoroacetate serves as a carbene precursor under the decarboxylative conditions. The formation of the carbon-oxygen bond occurs through nucleophilic attack of the phenoxide on the electrophilic difluorocarbene species [1].
Ester hydrolysis and amide formation follow established protocols [1]. The difluoromethylated ester undergoes acid-catalyzed hydrolysis followed by treatment under basic conditions to furnish the corresponding benzoic acid derivative 15.5. The subsequent conversion to benzamide 15.6 proceeds through a benzoyl imidazole intermediate, which provides enhanced reactivity compared to direct amide formation from the carboxylic acid [7].
Oxazole ring construction represents a sophisticated heterocycle-forming reaction [1]. The condensation of benzamide 15.6 with 1-acetoxy-3-chloroacetone (15.7) proceeds through nucleophilic attack of the amide nitrogen on the electrophilic acetone carbonyl, followed by cyclization to form the oxazole ring. The subsequent saponification removes the acetyl protecting group, and recrystallization from 50% aqueous methanol provides oxazole methanol 15.8 in purified form [8] [9].
Phase 2: Final Assembly and Difamilast Formation
The second phase initiates with an activation-displacement process that converts alcohol 15.8 to bromide 15.9 [1]. This transformation proceeds through initial formation of a mesylate intermediate followed by displacement with potassium bromide. The use of mesyl chloride as the activating agent provides excellent leaving group properties while maintaining stability under the reaction conditions.
Nucleophilic displacement with potassium phthalimide occurs through an SN2-type mechanism [1] [10]. The primary alkyl bromide 15.9 reacts readily with the phthalimide anion to incorporate the nitrogen center. This Gabriel synthesis approach provides excellent chemoselectivity and high yields when conducted under appropriate conditions [10] [11].
Phthalimide deprotection employs methylamine-mediated cleavage [1] [12]. This process offers advantages over traditional hydrazine-based deprotection methods, including milder conditions and more straightforward workup procedures. The methylamine selectively attacks the imide carbonyl groups, leading to ring opening and liberation of the primary amine [12]. The subsequent salt formation with hydrochloric acid provides amine hydrochloride 15.11 in 69% yield over three steps [1].
Final amide bond formation between amine hydrochloride 15.11 and 2-ethoxybenzoic acid 15.12 completes the synthesis [1]. The free amine, generated by treatment with aqueous sodium bicarbonate, undergoes coupling with the carboxylic acid under standard amide formation conditions. Recrystallization from aqueous ethanol provides difamilast in high purity [1] [7].
The synthesis of difamilast requires careful optimization of multiple parameters to achieve acceptable yields and purity. Temperature control represents a critical factor throughout the sequence, particularly during the difluoromethylation step where elevated temperatures are necessary for carbene generation but must be balanced against thermal decomposition pathways [1].
Solvent selection plays a crucial role in several transformations. The palladium-catalyzed hydrogenation requires careful choice of solvent to ensure substrate solubility while maintaining catalyst activity [5]. The difluoromethylation reaction benefits from polar aprotic solvents that stabilize the ionic intermediates while facilitating carbene formation [1].
Catalyst optimization focuses primarily on the palladium-catalyzed debenzylation step [5]. The choice of palladium source, support material, and loading requires careful consideration to achieve complete conversion while minimizing side reactions. The use of commercial palladium on carbon provides good activity, but the specific surface area and metal loading influence reaction efficiency [13] [14].
Reaction time and stoichiometry optimization involves balancing conversion efficiency with side product formation. Extended reaction times may improve yields but can lead to degradation products, particularly in the base-sensitive difluoromethylation and oxazole formation steps [1].
Purification strategies require careful consideration of the physicochemical properties of intermediates and final product. The use of recrystallization from aqueous alcohols provides effective purification while maintaining acceptable recovery yields [1]. The choice of crystallization solvent significantly impacts crystal morphology and polymorphic form [15] [16].
Crystal polymorphism represents a critical consideration in the development and manufacturing of difamilast, as different crystal forms can exhibit significantly different physical and chemical properties that directly impact bioavailability, stability, and processability [17] [18] [19].
Polymorphic Screening and Characterization
The identification and characterization of difamilast polymorphs requires systematic screening across multiple crystallization conditions. Solvent selection plays a fundamental role in determining polymorphic outcome, with different solvent systems favoring distinct crystal modifications [15] [20] [16]. Aprotic polar solvents, protic solvents, and mixed solvent systems each provide different molecular environments that influence nucleation and crystal growth processes [21] [22].
Temperature-controlled crystallization studies reveal the thermodynamic relationships between different polymorphic forms. Enantiotropic polymorphs show temperature-dependent stability relationships, with transition temperatures marking the crossover points between different forms [19]. Monotropic polymorphs maintain consistent relative stability relationships across the temperature range of interest [18].
Crystallization Solvent Effects
The choice of crystallization solvent significantly influences the polymorphic outcome of difamilast. Hydrogen bonding solvents such as alcohols can interact specifically with the amide and ether functionalities, potentially stabilizing particular molecular conformations that favor specific polymorphic forms [20] [16]. Aprotic solvents may promote different intermolecular interactions, leading to alternative packing arrangements [15].
The recrystallization conditions reported for difamilast synthesis utilize 50% aqueous methanol for the oxazole intermediate and aqueous ethanol for the final product [1]. These mixed solvent systems provide balanced solubility characteristics while potentially influencing the crystal habit and polymorphic form through specific solvent-solute interactions [15] [22].
Crystal Habit and Morphology Control
Crystal morphology significantly impacts downstream processing characteristics, including filtration rates, drying efficiency, and powder flow properties [19] [16]. The needle-like morphology commonly observed for pharmaceutical compounds can present processing challenges, while more isometric crystal habits generally provide superior handling characteristics [23].
Solvent-mediated phase transformations can occur during crystallization, storage, or processing, leading to conversion between different polymorphic forms [20]. Understanding the kinetic and thermodynamic factors controlling these transformations is essential for maintaining consistent crystal form throughout the manufacturing process [19].
The application of green chemistry principles to difamilast synthesis presents opportunities for environmental impact reduction and process sustainability improvement, while maintaining the high quality and yield requirements of pharmaceutical manufacturing [24].
Atom Economy Enhancement
The current synthetic route involves multiple protection and deprotection steps that reduce overall atom economy [1]. Convergent synthetic strategies could potentially improve atom utilization by reducing the number of linear transformations and minimizing waste generation [25]. The development of more direct routes to key intermediates would enhance the environmental profile while potentially reducing manufacturing costs [24].
Solvent Selection and Recovery
The synthesis employs various organic solvents throughout the sequence, including those used for reaction media and crystallization [1]. Solvent recovery and recycling systems can significantly reduce environmental impact and operating costs [24]. The evaluation of bio-based solvents or supercritical fluid extraction techniques may provide alternatives to conventional organic solvents [26].
Aqueous crystallization systems offer environmental advantages while potentially providing improved crystal quality and consistency [15]. The development of crystallization conditions that minimize organic solvent usage aligns with green chemistry principles while maintaining product quality [24].
Energy Efficiency Optimization
The current synthesis requires elevated temperatures for several transformations, particularly the difluoromethylation step [1]. Microwave-assisted synthesis or flow chemistry techniques could potentially reduce energy requirements while maintaining reaction efficiency [24] [27]. These technologies offer precise temperature control and reduced thermal gradients that can improve reaction selectivity [28].
Catalytic Process Improvement
The existing synthesis utilizes palladium catalysis for the debenzylation step [1] [5]. Catalyst recycling and recovery systems could reduce precious metal consumption and waste generation [24]. The development of more active catalysts could potentially reduce loading requirements and improve overall process efficiency [5].
Alternative synthetic routes that eliminate the need for palladium catalysis entirely would reduce dependence on precious metals and simplify waste treatment processes [24]. Bio-catalytic alternatives may provide environmentally benign options for specific transformations [26].
The transition from laboratory-scale synthesis to commercial production of difamilast presents numerous technical challenges that require systematic engineering solutions and process optimization [29] [27] [28].
Heat Transfer and Temperature Control
Laboratory-scale reactions benefit from rapid thermal equilibration due to favorable surface area to volume ratios [27]. Production-scale vessels present significant heat transfer limitations that can lead to temperature gradients and hot spots, particularly problematic for temperature-sensitive transformations like the difluoromethylation reaction [1] [27].
Jacket design optimization and internal heat exchange systems provide improved temperature control in large-scale reactors [27] [28]. The use of multiple temperature monitoring points enables real-time assessment of thermal uniformity and facilitates process control [27]. Computational fluid dynamics modeling can guide reactor design and mixing optimization to minimize temperature gradients [28].
Mass Transfer and Mixing Efficiency
The multi-phase nature of several reactions in the difamilast synthesis, particularly the palladium-catalyzed hydrogenation, requires effective mass transfer between phases [1] [5]. Scale-up of heterogeneous catalytic reactions presents challenges related to catalyst distribution, gas-liquid mass transfer, and substrate access to active sites [5] [13].
Impeller design and positioning significantly influence mixing efficiency and mass transfer rates in large-scale reactors [27] [28]. The use of multiple impellers or specialized mixing geometries can improve homogeneity and reaction rates [27]. Computational modeling assists in optimizing mixing parameters and predicting scale-up behavior [28].
Process Analytical Technology
Real-time monitoring becomes increasingly important at production scale where direct observation is limited [30] [27]. Process analytical technology (PAT) provides continuous monitoring of critical process parameters and product quality attributes [30] [28].
In-line spectroscopic techniques such as infrared, ultraviolet, and Raman spectroscopy enable real-time monitoring of reaction progress and product formation [30]. Automated sampling systems facilitate regular analysis while maintaining process sterility and worker safety [27].
Material Compatibility and Equipment Selection
The use of specialized reactor materials becomes critical at production scale due to the corrosive nature of some reagents and the requirement for extended equipment lifetime [27]. Hastelloy or specialized stainless steel alloys may be required for reactions involving halogenated reagents or strong bases [29].
Equipment validation and cleaning protocols require extensive development to ensure product quality and regulatory compliance [27]. The design of clean-in-place (CIP) systems facilitates efficient changeover between batches while maintaining sterility [28].
Safety and Risk Management
Hazard analysis studies become increasingly important at production scale where the consequences of equipment failure or process deviation are magnified [27]. Layer of protection analysis (LOPA) and hazard and operability studies (HAZOP) provide systematic approaches to risk assessment and mitigation [28].
Emergency response procedures and containment systems require careful design to address potential scenarios including runaway reactions, equipment failure, and material releases [27]. Automated safety systems provide rapid response to abnormal conditions while minimizing operator exposure [28].
Quality Control and Batch Consistency
Statistical process control techniques enable systematic monitoring of product quality and process performance across multiple production batches [30] [27]. Control charts and trend analysis facilitate early detection of process drift and quality issues [28].
Raw material specifications become increasingly critical at production scale where small variations can be amplified throughout the process [27]. Vendor qualification programs and incoming material testing protocols ensure consistent input quality [30].